(5,6-Dinitro-1h-indazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dinitro-1h-indazol-1-yl)methanol is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dinitro-1h-indazol-1-yl)methanol typically involves the reaction of 5,6-dinitroindazole with formaldehyde in an aqueous hydrochloric acid solution. This reaction leads to the formation of the N1-CH2OH derivative . The reaction conditions include:
Reagents: 5,6-dinitroindazole, formaldehyde, hydrochloric acid
Solvent: Water
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Dinitro-1h-indazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 5,6-Dinitro-1H-indazole-1-carboxylic acid
Reduction: 5,6-Diamino-1H-indazol-1-yl)methanol
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(5,6-Dinitro-1h-indazol-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.
Wirkmechanismus
The mechanism of action of (5,6-Dinitro-1h-indazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential as a nitric oxide synthase inhibitor suggests that it may interfere with the production of nitric oxide, a signaling molecule involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Nitro-1H-indazol-1-yl)methanol
- (6-Nitro-1H-indazol-1-yl)methanol
- (7-Nitro-1H-indazol-1-yl)methanol
Uniqueness
(5,6-Dinitro-1h-indazol-1-yl)methanol is unique due to the presence of two nitro groups at the 5 and 6 positions of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other mono-nitro indazole derivatives .
Eigenschaften
CAS-Nummer |
42239-36-1 |
---|---|
Molekularformel |
C8H6N4O5 |
Molekulargewicht |
238.16 g/mol |
IUPAC-Name |
(5,6-dinitroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H6N4O5/c13-4-10-6-2-8(12(16)17)7(11(14)15)1-5(6)3-9-10/h1-3,13H,4H2 |
InChI-Schlüssel |
RENVLLDJKISVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.